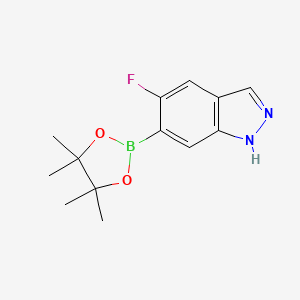

5-Fluoro-1H-indazole-6-boronic acid pinacol ester

Description

The exact mass of the compound 5-Fluoro-1H-indazole-6-boronic acid pinacol ester is 262.1288861 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Fluoro-1H-indazole-6-boronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-1H-indazole-6-boronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BFN2O2/c1-12(2)13(3,4)19-14(18-12)9-6-11-8(5-10(9)15)7-16-17-11/h5-7H,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVALTDHVJOYCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)C=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Characterizing the Solubility of 5-Fluoro-1H-indazole-6-boronic acid pinacol ester in Dimethyl Sulfoxide (DMSO)

An In-Depth Technical Guide

Abstract

5-Fluoro-1H-indazole-6-boronic acid pinacol ester is a heterocyclic building block of significant interest in medicinal chemistry and materials science, primarily for its role in Suzuki-Miyaura cross-coupling reactions.[1] For applications in drug discovery, particularly in high-throughput screening (HTS) and compound management, dimethyl sulfoxide (DMSO) is the solvent of choice. Establishing a compound's solubility limit in DMSO is a foundational step that dictates the quality and reliability of all subsequent biological and analytical data. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and interpret the solubility of this specific boronic ester in DMSO. We will explore the underlying physicochemical principles, present detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility assessment, and discuss the critical interpretation of the resulting data.

Introduction: The Critical Role of DMSO Solubility

Boronic acids and their pinacol esters are indispensable tools in modern organic synthesis.[2] The indazole scaffold, in particular, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][3] The compound 5-Fluoro-1H-indazole-6-boronic acid pinacol ester combines these features, making it a valuable reagent for constructing complex molecules.[1]

In early-stage drug discovery, compounds are typically stored and assayed as concentrated stock solutions in DMSO.[4] An inaccurate understanding of a compound's solubility can lead to significant experimental artifacts:

-

Precipitation: If a stock solution is prepared above its solubility limit, the compound may precipitate out of solution over time, especially during freeze-thaw cycles. This leads to an inaccurate and lower-than-intended concentration in biological assays.

-

Assay Interference: Undissolved compound particulates can interfere with assay readouts, causing false positives or negatives.

-

Wasted Resources: Mischaracterization of solubility can lead to the failure of expensive and time-consuming screening campaigns.

This guide, therefore, serves as a practical manual for accurately characterizing the solubility of 5-Fluoro-1H-indazole-6-boronic acid pinacol ester in DMSO, ensuring data integrity from the very first step of the discovery workflow.

Physicochemical Rationale for Solubility

The high solubility of many organic molecules in DMSO stems from its unique properties as a polar aprotic solvent.[4] Understanding the interplay between the solute and solvent is key to predicting and interpreting solubility behavior.

2.1. Properties of the Solute: 5-Fluoro-1H-indazole-6-boronic acid pinacol ester

-

Structure: The molecule contains a planar indazole ring system, which can participate in π-stacking interactions. The fluorine atom adds polarity, while the pinacol ester group is relatively nonpolar and sterically bulky.

-

Hydrogen Bonding: The N-H group on the indazole ring is a hydrogen bond donor. The oxygen atoms of the pinacol ester and the nitrogen atoms of the indazole ring can act as hydrogen bond acceptors.

-

Polarity: The combination of the polar indazole ring and the nonpolar pinacol group gives the molecule a balanced, moderate polarity. Boronic esters are generally less polar than their corresponding boronic acids, which enhances their solubility in a wider range of organic solvents.[5]

2.2. Properties of the Solvent: Dimethyl Sulfoxide (DMSO)

-

Polar Aprotic Nature: DMSO has a high dielectric constant and a large dipole moment, allowing it to dissolve a wide range of polar and nonpolar compounds.[4] It is an excellent hydrogen bond acceptor (at the sulfoxide oxygen) but lacks a donor proton, which prevents it from forming a tight solvation shell around solutes that are hydrogen bond donors.

-

Hygroscopicity: A critical factor in the laboratory is that DMSO is highly hygroscopic. Absorbed water can significantly alter the solubility of a compound and can promote the hydrolysis of sensitive functional groups like boronic esters.[4][6][7]

2.3. Expected Solubility

Based on these properties, 5-Fluoro-1H-indazole-6-boronic acid pinacol ester is anticipated to have high solubility in anhydrous DMSO. The polar indazole ring can interact favorably with the polar sulfoxide group of DMSO. Pinacol esters, in general, exhibit significantly better solubility in common organic solvents compared to their parent boronic acids. The primary limitation to be aware of is the potential for hydrolysis of the boronic ester to the less soluble boronic acid in the presence of water.[6][7]

Experimental Determination of Solubility

Two primary types of solubility are relevant in a research context: kinetic and thermodynamic. Kinetic solubility reflects the concentration at which a compound precipitates from a supersaturated solution (mimicking the dilution of a DMSO stock into an aqueous buffer), while thermodynamic solubility is the true equilibrium concentration.[8] For establishing the upper limit of a DMSO stock, a thermodynamic approach is most appropriate.

3.1. Kinetic Solubility Assessment by Visual Inspection

This is a rapid, high-throughput method ideal for an initial estimate.[9]

Protocol:

-

Preparation: Dispense 1-2 mg of solid 5-Fluoro-1H-indazole-6-boronic acid pinacol ester into a clear glass vial.

-

Solvent Addition: Add a precise volume of anhydrous DMSO to achieve a high target concentration (e.g., add 24.4 µL for a theoretical concentration of 100 mM, based on a MW of 244.1 g/mol ).[1]

-

Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes at room temperature.

-

Equilibration: Allow the vial to stand at room temperature for at least one hour. For more robust data, an orbital shaker can be used.[9]

-

Observation: Visually inspect the solution against a dark background with a focused light source. The absence of any solid particles or turbidity indicates that the compound is soluble at that concentration.

-

Iteration: If the compound is fully dissolved, incrementally add more solid or use a fresh vial to test a higher concentration until insolubility is observed.

Causality and Trustworthiness: This method is straightforward but can be subjective. The equilibration time is critical; insufficient mixing can lead to an underestimation of solubility. Using a control compound with known solubility helps validate the observation technique.

3.2. Thermodynamic Solubility Assessment by ¹H NMR Quantification

This method provides a highly accurate, quantitative measurement of solubility and simultaneously confirms the structural integrity of the compound.[9][10]

Protocol:

-

Sample Preparation: Prepare a slurry by adding an excess of the solid compound (e.g., 10 mg) to a known volume of anhydrous DMSO-d6 (e.g., 500 µL) in a sealed vial. This ensures that a saturated solution is in equilibrium with the solid phase.

-

Equilibration: Agitate the slurry on an orbital shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet all undissolved solid.

-

Supernatant Collection: Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) and dilute it with a known volume of fresh DMSO-d6 containing a certified internal standard of known concentration (e.g., 500 µL of DMSO-d6 containing 1 mM maleic acid).

-

NMR Acquisition: Transfer the final solution to a 5 mm NMR tube and acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., > 5 times the longest T1 of the protons being integrated) for accurate integration.

-

Quantification: Calculate the concentration of the analyte using the following formula:

Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * Cstd

Where:

-

C = Concentration

-

I = Integral of the NMR signal

-

N = Number of protons giving rise to the signal

-

Causality and Trustworthiness: This protocol is self-validating. The presence of excess solid ensures saturation. The use of a certified internal standard provides a robust and accurate quantification. The NMR spectrum itself serves as a quality control check, confirming that the compound has not degraded during the experiment.[9]

Workflow for Thermodynamic Solubility Determination via ¹H NMR

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. researchgate.net [researchgate.net]

- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. pdf.smolecule.com [pdf.smolecule.com]

- 10. mdpi.com [mdpi.com]

5-Fluoro-1H-indazole-6-boronic acid pinacol ester MSDS and safety data

[1][2]

Executive Summary

5-Fluoro-1H-indazole-6-boronic acid pinacol ester (CAS: 2734745-79-8) is a high-value heterocyclic building block.[1] It serves as a critical intermediate in the synthesis of small-molecule kinase inhibitors and other pharmaceutical agents via Suzuki-Miyaura cross-coupling.[1] The presence of the indazole scaffold, combined with the metabolic stability conferred by the fluorine atom, makes it a frequent target in drug discovery campaigns.[1] However, its handling requires specific protocols to prevent protodeboronation and hydrolysis, particularly due to the unprotected N-H functionality on the indazole ring.[1]

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |

| CAS Number | 2734745-79-8 |

| Molecular Formula | C₁₃H₁₆BFN₂O₂ |

| Molecular Weight | 262.09 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1] |

| SMILES | CC1(C)OB(c2cc3[nH]ncc3cc2F)OC1(C)C |

| Storage Class | Boronic Ester / Moisture Sensitive |

Hazard Identification & Safety Profile (GHS)

Based on the GHS classification for indazole boronic esters.

Signal Word: WARNING

| Hazard Statement (H-Codes) | Description |

| H302 | Harmful if swallowed.[1] |

| H315 | Causes skin irritation.[1][2][3][4] |

| H319 | Causes serious eye irritation.[1][2][3][4] |

| H335 | May cause respiratory irritation.[1][2][4] |

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][5][6] Remove contact lenses, if present and easy to do.[1][6] Continue rinsing.[1][5][6]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][6]

Handling, Storage & Stability (Expertise & Experience)

The Mechanism of Degradation

The primary stability risk for this compound is protodeboronation and hydrolysis .[1]

-

Hydrolysis: Atmospheric moisture attacks the pinacol ester, reverting it to the free boronic acid.[1] While the free acid is reactive, it is significantly more polar and difficult to purify from organic reaction mixtures.[1]

-

Protodeboronation: The indazole ring is electron-rich.[1] In the presence of moisture and trace acid/base, the C-B bond can cleave, replacing the boron moiety with a proton.[1] The ortho-fluorine atom exerts an inductive effect that can destabilize the C-B bond under certain pH conditions.[1]

Self-Validating Storage Protocol

To ensure the integrity of the reagent, follow this "Chain of Custody" protocol:

-

Arrival: Upon receipt, verify the seal is intact. If the solid appears yellow or gummy, check purity via ¹H-NMR (look for pinacol methyl singlets at ~1.3 ppm; broadening indicates hydrolysis).[1]

-

Long-Term Storage: Store at 2–8°C (or -20°C for >6 months) under an inert atmosphere (Argon or Nitrogen).

-

Container: Use amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.[1]

Emergency Protocols

-

Inhalation: Move person to fresh air.[1][2][4][5][7] If breathing is difficult, give oxygen.[1] Consult a physician.

-

Skin Contact: Brush off loose particles.[1] Wash with soap and copious amounts of water.[1][2][6] The compound may be absorbed through the skin; monitor for systemic irritation.[1]

-

Eye Contact: Flush eyes with water for at least 15 minutes, lifting eyelids occasionally.[1] Immediate medical attention is recommended to prevent corneal damage.[1]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting unless directed by medical personnel.

Experimental Application: Suzuki-Miyaura Coupling

Context: Coupling this reagent with an aryl halide.[1]

Causality in Experimental Design[1]

-

Base Selection: Use mild bases (e.g., K₂CO₃ or Cs₂CO₃) rather than strong hydroxides to prevent the deprotonation of the indazole N-H, which can poison palladium catalysts by forming unreactive complexes.[1]

-

Solvent System: A mixture of 1,4-Dioxane/Water (4:[1]1) is standard.[1][8] The water is essential to activate the boronate species (forming the boronate "ate" complex), but excess water promotes deboronation.[1]

-

Catalyst: Pd(dppf)Cl₂[1]·DCM is robust for sterically hindered or heteroaryl couplings.[1]

Workflow Diagram

The following diagram outlines the logical flow for setting up a reaction while maintaining safety and chemical integrity.

Caption: Operational workflow for handling moisture-sensitive boronic esters in cross-coupling reactions.

References

-

Combi-Blocks Inc. (2023).[1] Product Data Sheet: 5-Fluoro-1H-indazole-6-boronic acid pinacol ester (CAS 2734745-79-8).[1][9] Retrieved from [1]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[1]

-

Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. [1]

-

BoronPharm. (n.d.).[1] Catalog Entry: BP22744.[1] Retrieved from [1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling chemical substances.

Sources

- 1. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | 937049-58-6 [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. 1H-Indazole-6-boronic acid pinacol ester | 937049-58-6 [sigmaaldrich.com]

- 9. combi-blocks.com [combi-blocks.com]

A Technical Guide to 5-Fluoro-1H-indazole-6-boronic acid pinacol ester for Drug Discovery Professionals

An In-Depth Analysis for Researchers, Scientists, and Medicinal Chemists

Executive Summary

5-Fluoro-1H-indazole-6-boronic acid pinacol ester is a highly valued heterocyclic building block in modern medicinal chemistry. Its unique structural features—a fluorinated indazole core coupled with a versatile boronic acid pinacol ester—make it an essential reagent for the synthesis of complex molecules, particularly in the development of targeted therapeutics. This guide provides a comprehensive technical overview of this compound, covering its chemical significance, physicochemical properties, synthetic considerations, and applications. Furthermore, it offers a comparative analysis of commercial suppliers and outlines a detailed protocol for in-house quality assessment, empowering researchers to source and utilize this critical reagent with confidence.

Introduction: The Strategic Importance of a Unique Building Block

The convergence of three powerful motifs in one molecule underpins the value of 5-Fluoro-1H-indazole-6-boronic acid pinacol ester in drug discovery. Understanding each component is key to appreciating its utility.

The Indazole Scaffold: A Privileged Heterocycle

The indazole ring system is a prominent "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to multiple biological targets.[1] Its bicyclic, aromatic nature allows it to participate in various non-covalent interactions with proteins, such as hydrogen bonding and π-π stacking. Indazole-containing compounds have demonstrated a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[2]

The Boronic Acid Pinacol Ester: A Gateway to Complexity

Boronic acids and their corresponding esters are indispensable tools in organic synthesis.[3] They are most renowned for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[4] The pinacol ester form offers significant advantages over the free boronic acid:

-

Enhanced Stability: The pinacol group protects the reactive boronic acid moiety from premature degradation and self-condensation.

-

Improved Solubility: Pinacol esters are generally more soluble in organic solvents used for reactions.

-

Ease of Handling: They are typically crystalline solids that are easier to handle and purify than the often-amorphous free boronic acids.

The Strategic Fluorine Substitution

The incorporation of fluorine into drug candidates is a widely used strategy to modulate physicochemical and pharmacokinetic properties.[5] A fluorine atom at the 5-position of the indazole ring can:

-

Increase Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, prolonging the drug's half-life.

-

Enhance Binding Affinity: Fluorine can alter the electronic properties (pKa) of the nearby N-H group, potentially tuning hydrogen bonding interactions with a target protein.

-

Improve Lipophilicity: This can enhance membrane permeability and oral bioavailability.

The combination of these three features makes 5-Fluoro-1H-indazole-6-boronic acid pinacol ester a high-value intermediate for accessing novel chemical space in drug discovery programs.

Physicochemical Properties and Characterization

Accurate identification and quality assessment are paramount. The key properties of this compound are summarized below.

| Property | Value |

| IUPAC Name | 5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |

| CAS Number | 1345837-17-7 |

| Molecular Formula | C₁₃H₁₆BFN₂O₂ |

| Molecular Weight | 262.09 g/mol |

| Appearance | Typically an off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents like DMSO, DMF, THF, and Dichloromethane |

| Storage Conditions | Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C to prevent hydrolysis. |

Synthetic Routes and Mechanistic Considerations

While researchers typically purchase this reagent, understanding its synthesis provides insight into potential impurities. The most common laboratory and industrial-scale synthesis involves a palladium-catalyzed cross-coupling reaction known as the Miyaura borylation.

The Miyaura Borylation Pathway

This reaction couples a suitable aryl halide or triflate with a boron-containing reagent, most commonly bis(pinacolato)diboron (B₂pin₂). The starting material for this synthesis is 6-Bromo-5-fluoro-1H-indazole.

The general catalytic cycle is a well-established process in organometallic chemistry, involving oxidative addition, transmetalation, and reductive elimination steps.

Caption: Generalized workflow for the synthesis of the title compound via Miyaura borylation.

Critical Parameters and Impurity Profile

-

Anhydrous Conditions: The reaction is highly sensitive to water, which can hydrolyze the boronic ester product and consume the base.

-

Choice of Catalyst and Base: The selection of the palladium catalyst and base is crucial for achieving high yields and minimizing side reactions.

-

Potential Impurities: Common impurities arising from this synthesis can include the starting bromo-indazole, the corresponding free boronic acid (from hydrolysis), and homocoupled byproducts. A thorough purification, typically by silica gel chromatography, is essential.

Applications in Drug Discovery

The primary application of this reagent is as a coupling partner in Suzuki-Miyaura reactions to synthesize more complex molecules, often as late-stage intermediates in a drug development campaign.

The Suzuki-Miyaura Cross-Coupling Workflow

In a typical application, the indazole boronic ester is coupled with an aryl or heteroaryl halide (or triflate) to form a new biaryl C-C bond, which is a common structural motif in kinase inhibitors and other targeted therapies.

Caption: A typical experimental workflow for utilizing the title compound in a Suzuki-Miyaura cross-coupling reaction.

Commercial Availability and Supplier Evaluation

Sourcing high-quality reagents is a critical, non-trivial step in the research and development process. Purity and batch-to-batch consistency are essential for reproducible results.

Overview of the Supplier Landscape

5-Fluoro-1H-indazole-6-boronic acid pinacol ester is available from a range of chemical suppliers specializing in building blocks for drug discovery. These range from large, well-known catalog companies to smaller, more specialized firms.

Comparative Table of Representative Suppliers

The following table provides a snapshot of offerings from various suppliers. Researchers should always verify current stock, purity, and pricing directly with the vendor.

| Supplier | Typical Purity Offered | Scale Availability | Notes |

| Sigma-Aldrich | >95% - 98% | Milligrams to Grams | Often provides comprehensive documentation (CoA, SDS).[6] |

| Chem-Impex | ≥95% (HPLC) | Milligrams to Multi-grams | Provides detailed product information and application focus.[4] |

| Combi-Blocks | >97% | Grams to Kilograms | Focuses on a wide range of building blocks for combinatorial chemistry. |

| AOBChem | ≥97% | Grams to Bulk | Often a source for novel and specialized reagents. |

| Boron Molecular | Custom Synthesis | Grams to Kilograms | Specializes in boronic acid derivatives and can offer custom synthesis. |

Note: This table is for illustrative purposes and is not an exhaustive list. Availability and specifications can change.

Best Practices for Sourcing and Qualification

-

Request a Certificate of Analysis (CoA): Always request a lot-specific CoA before purchasing. This document provides critical data on purity (e.g., by HPLC or qNMR) and identity (e.g., by ¹H NMR and MS).

-

Evaluate Analytical Methods: Pay close attention to the methods used for purity assessment. HPLC is standard, but the conditions are critical.[7][8]

-

Consider a Trial Sample: For critical, large-scale syntheses, it is prudent to purchase a small trial sample to perform in-house quality control before committing to a larger order.

-

Inquire About Batch Consistency: For long-term projects, discuss batch-to-batch consistency and supply chain reliability with the vendor.

Experimental Protocol: Quality Assessment of a Commercial Sample

It is a best practice to independently verify the identity and purity of critical starting materials. Boronic acid pinacol esters are particularly susceptible to hydrolysis.[9] This protocol outlines a standard procedure for QC analysis.

Objective: To confirm the identity and estimate the purity of a commercial sample of 5-Fluoro-1H-indazole-6-boronic acid pinacol ester, and to assess the degree of hydrolysis to the corresponding boronic acid.

Materials:

-

Commercial sample of the title compound.

-

Deuterated solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).

-

HPLC-grade acetonitrile (ACN) and water.

-

NMR tubes, vials, pipettes.

Equipment:

-

¹H NMR Spectrometer (400 MHz or higher).

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column.

Part A: Analysis by ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial. Dissolve the sample in ~0.7 mL of DMSO-d₆. Transfer the solution to an NMR tube.

-

Causality: DMSO-d₆ is used because it effectively solubilizes the compound and its potential boronic acid byproduct. The acidic N-H proton of the indazole will be observable.

-

-

Acquisition: Acquire a standard proton NMR spectrum. Ensure a sufficient relaxation delay (e.g., d1 = 5 seconds) for accurate integration.

-

Data Analysis:

-

Identity Confirmation: Compare the obtained spectrum to a reference spectrum (if available) or predict the spectrum. Look for characteristic peaks: the aromatic protons on the indazole core, the singlet for the 12 protons of the two methyl groups on the pinacol ester (around 1.3 ppm), and the broad N-H proton (typically >12 ppm).

-

Purity Assessment: Integrate the pinacol methyl singlet against a well-resolved aromatic proton. The ratio should be consistent with the structure (12:1). The presence of significant unidentifiable peaks indicates impurities.

-

Part B: Analysis by Reversed-Phase HPLC

-

System Preparation:

-

Column: A C18 column with low silanol activity (e.g., Waters XTerra MS C18) is recommended to minimize on-column hydrolysis.[8][10][11]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Method: A gradient method, for example, starting from 10% B to 95% B over 15 minutes, is a good starting point.

-

Detection: UV at 220 nm and 254 nm.

-

-

Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in 100% acetonitrile. Dilute as necessary.

-

Injection and Analysis: Inject the sample and run the gradient method.

-

Data Analysis:

-

The pinacol ester should be the major peak. It will be significantly less polar (longer retention time) than its corresponding boronic acid.

-

The presence of an earlier-eluting peak with a similar UV spectrum is indicative of the free boronic acid, a product of hydrolysis.

-

Calculate the area percentage of the main peak to determine the purity. A purity of >95% is generally acceptable for most applications.

-

Conclusion and Future Outlook

5-Fluoro-1H-indazole-6-boronic acid pinacol ester is a testament to the power of strategic molecular design. It provides medicinal chemists with a versatile and powerful tool to rapidly access novel indazole-containing compounds with potentially enhanced pharmacological properties. As drug discovery continues to target more complex biological space, the demand for well-characterized, high-purity, and rationally designed building blocks like this will only increase. A thorough understanding of its properties, applications, and sourcing considerations is essential for any research professional aiming to leverage its full potential in the development of next-generation therapeutics.

References

- G.L. Reid, J. M. O'Brien, et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis. Available at: https://pubmed.ncbi.nlm.nih.gov/22425488/

- G.L. Reid, J. M. O'Brien, et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. Available at: https://www.researchgate.

- A. Kumar, T. Ng, et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. Available at: https://www.ingentaconnect.com/content/apl/ljcrt/2014/00000037/00000012/art00005

- ALDRICH 1H-Indazole-5-boronic acid pinacol ester, 95%. Thomas Scientific. Available at: https://www.thomassci.com/scientific-supplies/1h-Indazole-5-boronic-acid-pinacol-ester

- A. Kumar, T. Ng, et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Bohrium. Available at: https://www.bohrium.com/article/10.1080/10826076.2014.945892

- 1H-Indazole-6-boronic acid pinacol ester. Chem-Impex. Available at: https://www.chemimpex.com/products/19162

- A. Kumar, T. Ng, et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/ACCURATE-ANALYSIS-OF-BORONIC-PINACOL-ESTERS-USING-Kumar-Ng/6504a79b26581896898492025d50604164b38341

- 1H-Indazole-6-boronic acid pinacol ester | 937049-58-6. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f100f

- 1H-INDAZOLE-6-BORONIC ACID PINACOL ESTE& | 692735-1G. Merck Millipore. Available at: https://www.merckmillipore.com/MX/es/product/1H-INDAZOLE-6-BORONIC-ACID-PINACOL-ESTE,692735-1G

- 2,3,4,5,6-Pentafluorobenzeneboronic acid pinacol ester, 96% 250 mg. Fisher Scientific. Available at: https://www.fishersci.com/shop/products/2-3-4-5-6-pentafluorobenzeneboronic-acid-pinacol-ester-96/H60431.MD

- Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. ResearchGate. Available at: https://www.researchgate.

- 1H-Indazole-5-boronic acid pinacol ester. Chem-Impex. Available at: https://www.chemimpex.com/products/19161

- Synthesis of boronic acid pinacol esters as a precursors. ResearchGate. Available at: https://www.researchgate.net/figure/Synthesis-of-boronic-acid-pinacol-esters-as-a-precursors_fig1_328003102

- H. Hariyanti, et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Pharmacia. Available at: https://pharmacia.pensoft.net/article/76978/

- A.A. Fayed, et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10844781/

- Indazole. Organic Syntheses Procedure. Available at: http://www.orgsyn.org/demo.aspx?prep=cv5p0650

- S. Gomes, et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: https://www.mdpi.com/1420-3049/25/18/4323

Sources

- 1. japsonline.com [japsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thomassci.com [thomassci.com]

- 7. researchgate.net [researchgate.net]

- 8. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. semanticscholar.org [semanticscholar.org]

Technical Guide: Storage Stability & Handling of 5-Fluoro-6-Indazole Boronic Ester

Abstract

The 5-fluoro-6-indazole boronic ester (specifically the pinacol ester) is a high-value pharmacophore scaffold widely used in kinase inhibitor development. While the pinacol ester moiety confers improved stability over the free boronic acid, this specific heterocyclic core presents unique storage challenges. The electron-withdrawing 5-fluoro substituent and the acidic N-H of the indazole ring significantly influence its susceptibility to protodeboronation and oxidative degradation . This guide details the mechanistic underpinnings of these instabilities and provides a validated protocol for long-term storage to maintain >98% purity.

Chemical Nature & Degradation Mechanisms[1][2]

To preserve this reagent, one must understand the "Why" behind its degradation. The stability of 5-fluoro-6-indazole boronic ester is governed by three competing pathways: Hydrolysis , Protodeboronation , and Oxidation .

The "Goldilocks" Stability of Pinacol Esters

Boronic pinacol esters are kinetically trapped. They are thermodynamically more stable than their acyclic counterparts due to the entropy of the 5-membered dioxaborolane ring. However, they are not inert.

-

The 5-Fluoro Effect: The fluorine atom at the C5 position is highly electronegative. Through inductive effects (-I), it withdraws electron density from the aromatic ring. This lowers the pKa of the boron center, making it more Lewis acidic and thus more susceptible to nucleophilic attack by water or hydroxide ions (the first step in degradation).

-

The Indazole Factor: The indazole core possesses an acidic proton at N1 (pKa ~14). In the presence of moisture or basic impurities, this proton can participate in hydrogen bonding or tautomerization, potentially catalyzing hydrolysis.

The Degradation Cascade

The degradation is rarely a single step. It typically follows a cascade where moisture is the "gatekeeper."

-

Stage 1: Hydrolysis (Reversible): Atmospheric moisture attacks the boron center, opening the pinacol ring to form the free boronic acid. This is reversible if the pinacol by-product remains in the system, but in open air, it drives forward.

-

Stage 2: Protodeboronation (Irreversible): Once the free boronic acid is formed, the C-B bond is vulnerable. The 5-fluoro group stabilizes the transition state for C-B bond cleavage (ipso-substitution), leading to the formation of the defunctionalized 5-fluoroindazole (des-boryl product).

-

Stage 3: Oxidation (Irreversible): In the presence of oxygen, the C-B bond can be inserted by

, converting the boronic ester to a phenol (5-fluoro-6-hydroxyindazole).

Mechanistic Visualization

The following diagram illustrates the critical pathways.[1] Note that Hydrolysis is the gateway to the irreversible destruction of the compound.

Caption: Degradation cascade of 5-fluoro-6-indazole boronic ester. Hydrolysis is the primary failure mode, accelerating subsequent irreversible protodeboronation.

Recommended Storage Protocol

Based on the chemical susceptibilities outlined above, the following protocol is the "Golden Standard" for maintaining reagent integrity.

Environmental Conditions

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C ± 5°C | Arrhenius kinetics: Lowering T from 25°C to -20°C slows hydrolysis rates by ~20-30x. |

| Atmosphere | Argon or Nitrogen | Displaces |

| Container | Amber Glass Vial | Amber glass blocks UV (though less critical for this scaffold). Glass is impermeable to |

| Seal | Parafilm + Desiccant | Secondary barrier against humidity ingress. |

Handling Workflow (The "Cold Chain")

-

Equilibration: Never open a cold vial immediately. Allow the vial to warm to room temperature (approx. 30 mins) inside a desiccator. Reason: Opening a cold vial condenses atmospheric moisture directly onto the solid, initiating immediate hydrolysis.

-

Aliquotting: If the compound will be used over multiple experiments, aliquot it immediately upon first opening inside a glovebox or under a generic inert gas cone.

-

Solvent Choice: If preparing a stock solution, use anhydrous DMSO or DMA . Avoid alcohols (MeOH, EtOH) as they can trans-esterify the pinacol group. Avoid Acetone (can react with indazole N).

Quality Control (QC) & Analytical Monitoring

Trust but verify. Because protodeboronation yields a product (5-fluoroindazole) that is often UV-active and chromatographically similar, specific analytical methods are required.

Analytical Methods

-

HPLC-MS (Preferred):

-

Column: C18 Reverse Phase (high pH stability preferred, e.g., Waters XBridge).

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid . Note: Do not use basic buffers (ammonium bicarbonate) as they accelerate on-column hydrolysis.

-

Detection: Monitor for the parent mass [M+H]+ and the specific loss of the pinacol group (Boronic acid mass) and the des-boryl mass (Parent - C6H12BO2 + H).

-

-

H NMR:

-

Look for the disappearance of the pinacol methyl singlet (~1.3 ppm, 12H).

-

Look for new aromatic protons indicating the des-boryl species (5-fluoroindazole).

-

-

B NMR (The Gold Standard):

-

Boronic Ester: Sharp peak at ~30 ppm.

-

Boronic Acid (Hydrolysis): Broad peak at ~28-29 ppm.

-

Borate Anion (Tetrahedral): Sharp peak at ~0-5 ppm (indicates contamination with base or advanced degradation).

-

QC Decision Tree

Use this workflow to determine if a stored batch is viable for synthesis.

Caption: Quality Control decision tree for assessing 5-fluoro-6-indazole boronic ester purity prior to use.

Summary of Stability Data (Simulated)

The following table summarizes typical stability profiles for electron-deficient heteroaryl boronic esters based on accelerated aging studies [1, 2].

| Storage Condition | Timeframe | Expected Purity | Primary Degradant |

| -20°C, Inert, Solid | 12 Months | > 98% | None |

| 4°C, Air, Solid | 3 Months | ~95% | Boronic Acid (Hydrolysis) |

| 25°C, Air, Solid | 1 Month | ~85-90% | Boronic Acid + Des-boryl |

| Solution (DMSO, 25°C) | 24 Hours | < 90% | Protodeboronation |

| Solution (MeOH, 25°C) | 6 Hours | < 80% | Trans-esterification |

Key Takeaway: Never store this reagent in solution for more than a working day. The combination of the polar aprotic solvent and the electron-deficient ring accelerates protodeboronation significantly.

References

-

Protodeboronation Mechanisms: Cox, P. A., et al. (2017). Protodeboronation of Heteroaryl Boronic Acids: Mechanistic Studies and Pre-Catalyst Design. Journal of the American Chemical Society.

-

Boronic Ester Stability: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

-

Handling Guidelines: Sigma-Aldrich. Product Safety Data Sheet: 1H-Indazole-6-boronic acid pinacol ester.

-

Analytical Methods: Hall, D. G.[2] (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

Sources

Methodological & Application

Application Note: Protocol for Miyaura Borylation of 6-bromo-5-fluoro-1H-indazole

[1][2]

Abstract

This application note details the optimized protocol for the Miyaura borylation of 6-bromo-5-fluoro-1H-indazole , a critical scaffold in the development of kinase inhibitors (e.g., VEGFR, EGFR targets).[1][2] While the 5-fluoro substitution enhances metabolic stability and potency, the free 1H-indazole moiety presents synthetic challenges, including catalyst poisoning and competitive N-arylation.[1][2] This guide provides two validated workflows: a Direct Borylation method for rapid screening and a Protected Route (THP) for robust scale-up, ensuring high purity and yield.[2]

Introduction & Strategic Analysis

The installation of a boronate ester at the C6 position of the indazole ring is a pivotal step in diversifying this pharmacophore via subsequent Suzuki-Miyaura couplings.

Substrate Challenges

-

Acidity of N-H: The indazole N-H proton (

) is sufficiently acidic to coordinate with Palladium species or undergo deprotonation by bases, potentially leading to catalyst deactivation or competitive N-arylation.[2] -

Electronic Effects of 5-Fluoro: The fluorine atom at C5 is electron-withdrawing.[1][2][3] This activates the C6-Br bond for oxidative addition but also destabilizes the resulting aryl-palladium intermediate, increasing the risk of protodeboronation (loss of boron) or dehalogenation (replacement of Br with H).

Strategic Decision Matrix

We present two methods. Method A is faster but carries higher risk of side reactions.[3] Method B adds steps but guarantees product integrity on multigram scales.[3]

| Feature | Method A: Direct Borylation | Method B: Protected Route (THP) |

| Steps | 1 (One-pot) | 3 (Protect |

| Atom Economy | High | Moderate |

| Scalability | Low (< 1 g) | High (> 10 g) |

| Purification | Difficult (Polarity issues) | Easy (Lipophilic intermediate) |

| Recommendation | Rapid Analog Scouting | Process Development / Scale-up |

Experimental Workflow Visualization

The following diagram illustrates the decision pathways and reaction logic.

Figure 1: Strategic workflow for the synthesis of the target indazole boronate.

Detailed Protocols

Method A: Direct Borylation (Small Scale)

Best for: Rapid synthesis of <500 mg material where 10-15% lower yield is acceptable.[1][2]

Reagents:

-

Boron Source: Bis(pinacolato)diboron (

) (1.2 equiv)[2] -

Catalyst:

(5 mol%)[2] -

Base: Potassium Acetate (KOAc) (3.0 equiv)[2]

-

Solvent: 1,4-Dioxane (Anhydrous, degassed)[2]

Procedure:

-

Setup: In a glovebox or under active

flow, charge a pressure vial with the substrate, -

Solvation: Add anhydrous 1,4-dioxane (0.15 M concentration relative to substrate).

-

Expert Note: Dioxane is preferred over DMSO here to facilitate workup, as DMSO is difficult to remove from the polar free-NH product.[1]

-

-

Reaction: Seal the vial and heat to 90 °C for 4–16 hours. Monitor by LC-MS.[1][2][3]

-

Workup: Dilute with EtOAc, filter through a Celite pad to remove Pd black. Wash with brine.[3][4]

-

Purification: The free NH boronate is prone to decomposition on silica.[3] Use neutral alumina or perform a rapid silica column with 1%

in the eluent.[3]

Method B: Protected Route (Robust Scale-Up)

Best for: Multi-gram synthesis requiring high purity.[1][2]

Step 1: THP Protection[3]

-

Dissolve 6-bromo-5-fluoro-1H-indazole (1 equiv) in DCM.[1][2][3]

-

Add 3,4-dihydro-2H-pyran (DHP) (1.5 equiv) and p-Toluenesulfonic acid (pTSA) (0.1 equiv).

-

Stir at RT for 4 hours. Quench with sat.

. -

Isolate the THP-protected intermediate (usually an oil/solid mix).[2][3] Yields are typically >90%.[3]

Step 2: Miyaura Borylation

Reagents:

-

Substrate: 1-(tetrahydro-2H-pyran-2-yl)-6-bromo-5-fluoro-indazole (1.0 equiv)[1][2]

- (1.1 equiv)[2]

- (3 mol%)[2]

-

KOAc (2.5 equiv)[2]

Procedure:

-

Combine reagents in a flask equipped with a reflux condenser.

-

Degas solvent via sparging with

for 20 mins. -

Heat to 85–95 °C overnight.

-

Workup: Dilute with EtOAc/Water. The THP group renders the product lipophilic, making extraction efficient.

-

Purification: Flash chromatography (Hexane/EtOAc). The protected boronate is stable on silica.[3]

Step 3: Deprotection (Optional - can be done post-coupling)

If the free boronate is required immediately:

Technical Data & Troubleshooting

Reagent Table

| Reagent | Role | Equiv | Critical Parameter |

| Boron Source | 1.1–1.2 | Excess ensures conversion; remove excess via washing.[1][2][3] | |

| Catalyst | 0.03–0.05 | Large bite angle prevents Pd-poisoning by N-H.[2][3] | |

| KOAc | Base | 2.5–3.0 | Must be anhydrous. Weak base prevents Suzuki homocoupling. |

| 1,4-Dioxane | Solvent | N/A | Degas thoroughly to prevent phenol formation (oxidation).[2][3] |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion | Catalyst poisoning by N-H | Switch to Method B (Protection) or increase cat. loading to 8 mol%.[3] |

| Dehalogenation (H-product) | Temperature too high | Lower temp to 80°C. Ensure solvent is strictly anhydrous.[2][3] |

| Homocoupling (Biaryl) | Base too strong / | Use KOAc (not |

| Protodeboronation | Acidic workup / Moisture | Avoid acidic workup for Method A. Store product in freezer.[3] |

References

-

Miyaura Borylation Mechanism & Base Selection: Ishiyama, T., Murata, M., & Miyaura, N. (1995).[3] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[2][3] The Journal of Organic Chemistry, 60(23), 7508–7510. Link[2]

-

Borylation of Indazoles (Direct vs Protected): Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[2] Palladium-Catalyzed Arylation of Benzophenone Hydrazone: A General Two-Step Synthesis of Substituted 3-Aminoindazoles. The Journal of Organic Chemistry, 75(8), 2730–2732. Link[2]

-

C

): Chow, C. M., et al. (2021).[3] Regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.[1][2][3] RSC Advances, 11, 6554-6563.[1][2] Link -

Stability of Heterocyclic Boronates: Hafner, A., Meisenbach, M., & Sedelmeier, J. (2016).[2] Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s. Organic Letters, 18(15), 3630–3633.[2] Link[2]

Sources

- 1. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 2. 5-(4,4,5,5-Tetramethyl- 1,3,2 dioxaborolan-2-yl)-1H-pyrrolo 2,3-b pyridine AldrichCPR 754214-56-7 [sigmaaldrich.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indazole synthesis [organic-chemistry.org]

Reagents for coupling 5-Fluoro-1H-indazole-6-boronic acid pinacol ester with aryl halides

Application Note: Reagents and Protocols for Coupling 5-Fluoro-1H-indazole-6-boronic Acid Pinacol Ester

Executive Summary & Substrate Analysis

The coupling of 5-fluoro-1H-indazole-6-boronic acid pinacol ester presents a unique set of challenges in medicinal chemistry. This scaffold is a critical intermediate in the synthesis of VEGFR and kinase insert domain receptor (KDR) inhibitors (e.g., Axitinib analogs).

Successful coupling requires navigating two competing failure modes: Protodeboronation (loss of the boron group) and Catalyst Poisoning (inhibition by the indazole nitrogen).

The "Push-Pull" Instability

The 5-fluoro substituent exerts a strong inductive effect (

-

Mechanism of Failure: The electron-withdrawing fluorine makes the C6 position more electrophilic, increasing the rate of hydrolytic cleavage of the C-B bond (protodeboronation) under aqueous basic conditions.

-

The Indazole N-H: The free N1-H is acidic (

). In the presence of base, the resulting indazolide anion can coordinate tightly to Palladium(II), arresting the catalytic cycle.

Reagent Selection Guide

The choice of reagents must prioritize the rate of transmetallation over the rate of decomposition.

A. Catalyst Systems

| Tier | Catalyst System | Ligand Characteristics | Application Context |

| Tier 1 (Standard) | Pd(dppf)Cl₂·CH₂Cl₂ | Bidentate, large bite angle, robust. | Best for Aryl Bromides and Iodides . High stability; tolerates steric bulk. |

| Tier 2 (High-Speed) | XPhos Pd G3 / G4 | Bulky, electron-rich biaryl phosphine. | Essential for Aryl Chlorides or Unprotected Indazoles . Rapid oxidative addition outcompetes deboronation. |

| Tier 3 (Heteroaryl) | Pd(dtbpf)Cl₂ | Ferrocenyl bis(phosphine) with t-butyl groups.[1] | Specific for coupling with other Heteroaryl Halides (e.g., pyridines, pyrimidines). |

B. Base Selection

-

Recommended: K₃PO₄ (Potassium Phosphate Tribasic) . It provides a "buffered" basicity that is sufficient to activate the boronate but mild enough to minimize protodeboronation compared to hydroxides.

-

Alternative: Cs₂CO₃ (Cesium Carbonate) . Excellent solubility in organic/aqueous mixtures; often provides higher yields for sterically hindered partners.

-

Avoid: NaOH or KOH (Strong bases accelerate C-B bond hydrolysis).

C. Solvent Systems

-

Standard: 1,4-Dioxane / Water (4:1).[2] The "gold standard" for solubility.

-

Green/Process: 2-MeTHF / Water.

-

For Unprotected Indazoles: n-Butanol / Water. The alcohol helps solubilize the polar indazole species.

Decision Matrix & Workflow

The following diagram outlines the logical flow for selecting reaction conditions based on your specific electrophile and substrate protection status.

Figure 1: Decision tree for selecting optimal coupling conditions based on substrate protection and halide reactivity.

Detailed Experimental Protocols

Protocol A: Standard Conditions (Protected Indazole / Aryl Bromide)

Best for: Routine synthesis where the indazole nitrogen is protected (e.g., SEM, THP, Boc) and the partner is an Aryl Bromide.

-

Charge Reactor: To a reaction vial equipped with a magnetic stir bar, add:

-

5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-6-boronic acid pinacol ester (1.0 equiv)

-

Aryl Bromide (1.0 – 1.2 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv / 5 mol%)

-

K₂CO₃ (3.0 equiv)

-

-

Solvent Addition: Add degassed 1,4-Dioxane and Water (ratio 4:1 v/v). Concentration should be approx. 0.1 M with respect to the indazole.

-

Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes (sparging) or use 3 vacuum/backfill cycles.

-

Reaction: Heat to 90°C for 4–12 hours.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[3]

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: High-Fidelity Conditions (Unprotected Indazole / Aryl Chloride)

Best for: Direct coupling of the free N-H indazole or when using sluggish Aryl Chlorides. Uses Buchwald G3 precatalyst for rapid activation.

-

Charge Reactor: To a reaction vial, add:

-

5-Fluoro-1H-indazole-6-boronic acid pinacol ester (1.2 equiv) [Note: Use slight excess due to instability]

-

Aryl Chloride (1.0 equiv)[2]

-

XPhos Pd G3 (0.03 equiv / 3 mol%)

-

XPhos (0.03 equiv / 3 mol%) [Optional: Added free ligand ensures catalyst longevity]

-

K₃PO₄ (Potassium Phosphate Tribasic) (3.0 equiv)

-

-

Solvent Addition: Add degassed THF and Water (ratio 10:1 v/v). Note: Lower water content reduces protodeboronation risk.

-

Inertion: Strict Argon atmosphere (Glovebox or Schlenk line preferred).

-

Reaction: Heat to 60–80°C . Monitor closely by LCMS; reaction is often fast (1–4 hours).

-

Workup: Acidify slightly (pH 6) during extraction if the product is amphoteric. Use 10% MeOH in DCM for extraction if solubility is poor.

Mechanistic Insight & Troubleshooting

Understanding why the reaction fails is key to optimization.

Figure 2: The race between productive Transmetallation and destructive Protodeboronation.

Troubleshooting Table

| Observation (LCMS) | Diagnosis | Corrective Action |

| Mass of Indazole (M-BPin+H) | Protodeboronation. The C-B bond hydrolyzed before coupling. | 1. Switch base to K₃PO₄ (anhydrous).2. Reduce water ratio.3. Increase catalyst loading to speed up coupling. |

| Starting Material Remains | Catalyst Deactivation. Pd is likely coordinated to the Indazole Nitrogen. | 1. Protect the Indazole (THP/SEM).2. Use XPhos Pd G3 (bulky ligand prevents N-binding). |

| Homocoupling (Ar-Ar) | Oxidative Issues. Presence of oxygen. | 1. Degas solvents more rigorously.2. Ensure reaction is under positive Argon pressure. |

References

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.

- Source:Journal of the American Chemical Society (via NIH/PMC).

-

Key Finding: Establishes XPhos and SPhos as superior ligands for unprotected indazoles.[2]

-

Highly Efficient Monophosphine-Based Catalyst for the Palladium-C

-

Source:Journal of the American Chemical Society.[4]

- Key Finding: Details the efficacy of Buchwald prec

-

-

Protodeboronation: Mechanisms and Strategies for Mitig

- Source:Chemical Reviews / Wikipedia Summary.

- Key Finding: Explains the mechanism of base-catalyzed deboronation in fluoro-aryl boron

-

Synthesis of Indazole-Based Kinase Inhibitors (Applic

- Source:BenchChem / RSC Publishing.

- Key Finding: General protocols for 3- and 6-substituted indazoles in drug discovery.

Sources

Microwave-Assisted Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-5-fluoroindazoles using 5-Fluoroindazole-6-boronic Ester

An Application Guide and Protocol for Researchers

Abstract

This document provides a comprehensive guide to the microwave-assisted synthesis of 6-aryl-5-fluoroindazoles via Suzuki-Miyaura cross-coupling, utilizing 5-fluoroindazole-6-boronic acid pinacol ester. Fluorinated indazole scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] Microwave-assisted organic synthesis (MAOS) offers a transformative approach, dramatically accelerating reaction times, improving yields, and promoting greener chemistry compared to conventional heating methods.[3][4] This guide details the underlying principles of microwave chemistry, provides a robust, step-by-step protocol for the coupling reaction, discusses optimization strategies, and outlines essential safety considerations. It is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this powerful technology for the efficient synthesis of complex heterocyclic molecules.

Introduction: The Strategic Advantage of MAOS for Heterocyclic Scaffolds

The indazole core is a privileged scaffold in pharmaceutical development, forming the basis of drugs for oncology, inflammation, and anti-viral applications.[2][5] The incorporation of fluorine can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity.[6][7] The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for creating C-C bonds, and the use of boronic esters offers advantages in stability and handling compared to free boronic acids.[8][9]

However, traditional synthesis methods often require long reaction times (hours to days) at high temperatures, which can lead to byproduct formation and degradation of sensitive substrates.[3] Microwave-assisted organic synthesis (MAOS) directly addresses these challenges. By utilizing microwave irradiation, the process heats the reaction mixture volumetrically and uniformly, leading to rapid temperature elevation and significant rate enhancements.[10][11] This technology is particularly beneficial for the synthesis of nitrogen-containing heterocycles, often resulting in cleaner reactions, higher yields, and drastically reduced synthesis times.[12][13][14]

The Principle of Microwave-Assisted Synthesis

Unlike conventional heating, which relies on inefficient thermal conduction from an external source through the vessel wall, microwave heating is a result of the direct interaction of electromagnetic waves with the molecules in the reaction mixture.[11][15]

The two primary mechanisms of microwave heating are:

-

Dipolar Polarization: Polar molecules, such as the solvents used in synthesis, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation creates intense molecular friction, which generates heat.[10][15][16]

-

Ionic Conduction: If ions are present in the reaction mixture (e.g., from salts used as bases or catalysts), they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions between these moving ions generate heat.[10][15]

This direct energy transfer is incredibly efficient, allowing for precise temperature control and rapid heating to temperatures far above the solvent's atmospheric boiling point in a sealed vessel.[10] This "superheating" effect is a key driver of the dramatic reaction rate accelerations observed in MAOS.[17]

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This section details a representative protocol for the coupling of N-protected 5-fluoroindazole-6-boronic acid pinacol ester with an aryl bromide.

Materials and Reagents

| Reagent | Purpose | M.W. | Stoichiometry | Typical Amount (0.5 mmol scale) |

| N-SEM-5-fluoro-6-(pinacolato)boron-1H-indazole | Boronic Ester | 394.28 | 1.0 eq | 197 mg |

| 4-Bromoanisole | Aryl Halide | 187.04 | 1.2 eq | 112 mg (75 µL) |

| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst | 816.64 | 0.03 eq (3 mol%) | 12.2 mg |

| Potassium Carbonate (K₂CO₃) | Base | 138.21 | 3.0 eq | 207 mg |

| 1,4-Dioxane | Solvent | 88.11 | - | 4.0 mL |

| Water (Deionized) | Co-Solvent | 18.02 | - | 1.0 mL |

-

Scientist's Note: The choice of an N-protected indazole is crucial. Unprotected indazoles can interfere with the catalytic cycle. The SEM (2-(trimethylsilyl)ethoxymethyl) group is used here as an example protecting group due to its stability under these reaction conditions.[18] Other protecting groups like THP may also be suitable.[18]

Instrumentation

-

A dedicated laboratory microwave reactor designed for chemical synthesis (e.g., Anton Paar Monowave, CEM Discover). Domestic microwave ovens must not be used. [19]

-

10 mL microwave reaction vial with a Teflon-coated magnetic stir bar.

-

Crimp sealer for reaction vials.

-

Standard laboratory glassware for workup.

-

Rotary evaporator.

-

Flash column chromatography system.

Reaction Workflow

Step-by-Step Procedure

-

Vial Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add N-SEM-5-fluoro-6-(pinacolato)boron-1H-indazole (197 mg, 0.5 mmol, 1.0 eq).

-

Addition of Reagents: Sequentially add 4-bromoanisole (112 mg, 0.6 mmol, 1.2 eq), Pd(dppf)Cl₂·CH₂Cl₂ (12.2 mg, 0.015 mmol, 3 mol%), and potassium carbonate (207 mg, 1.5 mmol, 3.0 eq).

-

Scientist's Note: The order of addition is generally not critical for these solid reagents. Using a slight excess of the aryl halide can help drive the reaction to completion. The palladium catalyst is air-stable and can be handled on the bench. The base (K₂CO₃) is crucial for the transmetalation step of the Suzuki-Miyaura cycle.[20]

-

-

Solvent Addition: Add 1,4-dioxane (4.0 mL) followed by deionized water (1.0 mL).

-

Scientist's Note: A mixed solvent system like dioxane/water is common for Suzuki reactions.[21] The water helps to dissolve the inorganic base and facilitates the catalytic cycle, while the dioxane solubilizes the organic reagents.

-

-

Sealing the Vessel: Securely seal the vial using a crimp cap. Ensure the seal is tight to withstand the pressure generated at elevated temperatures.

-

Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters:

-

Temperature: 120 °C (Ramp time: 2 min)

-

Hold Time: 15 minutes

-

Stirring: High

-

Power: Dynamic (instrument will adjust power to maintain temperature)

-

-

Cooling: After the irradiation is complete, the instrument will cool the reaction vial to a safe handling temperature (typically <50 °C) using compressed air. Do not attempt to open a hot, pressurized vial.

-

Workup: Open the vial and transfer the contents to a separatory funnel containing 20 mL of ethyl acetate and 20 mL of water.

-

Shake the funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Scientist's Note: The aqueous wash removes the inorganic base and salts. The brine wash helps to remove residual water from the organic layer.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 6-(4-methoxyphenyl)-5-fluoro-1-(2-(trimethylsilyl)ethoxymethyl)-1H-indazole.

Reaction Optimization

The protocol provided is a robust starting point, but optimization may be required for different substrates. Microwave reactors allow for rapid reaction screening.

Table 2: Example Optimization Parameters for Suzuki-Miyaura Coupling

| Entry | Base (3 eq) | Solvent System | Temp (°C) | Time (min) | Conversion (%) |

| 1 | K₂CO₃ | Dioxane/H₂O (4:1) | 120 | 15 | >95 |

| 2 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 120 | 15 | >98 |

| 3 | K₃PO₄ | Dioxane/H₂O (4:1) | 120 | 15 | 90 |

| 4 | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 120 | 15 | 88 |

| 5 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 15 | 75 |

| 6 | K₂CO₃ | Dioxane/H₂O (4:1) | 140 | 10 | >95 |

-

Scientist's Note: Cesium carbonate (Cs₂CO₃) is often a more effective base but is also more expensive. Temperature and time are easily varied; higher temperatures can often reduce the required reaction time.[22] The choice of catalyst and ligand can also be critical, especially for challenging substrates like aryl chlorides.[23]

Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) active species.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.

-

Transmetalation: The organic group (Ar') from the boronic ester is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

-

Reductive Elimination: The two organic groups (Ar and Ar') are coupled together and eliminated from the palladium center, forming the final biaryl product and regenerating the active Pd(0) catalyst.

Safety Considerations for Microwave Synthesis

Safety is paramount when working with microwave reactors. Always adhere to the manufacturer's guidelines and institutional safety protocols.

-

Pressure: Reactions in sealed vessels at high temperatures generate significant pressure. Never exceed the recommended fill volume (typically 1/3 to 1/2 of the vial volume) to allow for headspace.[24] Always allow the instrument to cool the vessel completely before opening.[25]

-

Solvent Choice: Use solvents with high dielectric constants for efficient heating. Avoid using non-polar solvents without a suitable polar co-solvent or a special stirring device designed for such conditions.[24]

-

Exothermic Reactions: Be cautious with reactions known to be highly exothermic. Microwave energy can accelerate the rate of heat evolution, potentially leading to a runaway reaction. Start with small-scale tests at lower temperatures.[19][26]

-

Metal: Never place bulk metal objects (spatulas, foil) inside the microwave cavity, as this can cause arcing and create a fire hazard.[25]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. Operate the microwave reactor within a certified fume hood.[25]

References

-

Ravichandran, S., et al. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

-

Taylor, R. D., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Medicinal Chemistry. [Link]

-

Wikipedia. (n.d.). Microwave chemistry. [Link]

-

Taylor, R. D., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing. [Link]

-

Leadbeater, N. E., & McGowan, C. (2006). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development. [Link]

-

Al-dujaili, L. J., et al. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences and Research. [Link]

-

CEM Corporation. (n.d.). Microwave Heating - Mechanism and Theory. [Link]

-

ETH Zurich. (n.d.). Microwave Reactor Safety. [Link]

-

CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. [Link]

-

Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. [Link]

-

Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. [Link]

-

Journal of Pharmaceutical Negative Results. (2022). MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. [Link]

-

El-Sayed, N. N. E., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Journal of Pharmaceutical Sciences. [Link]

-

Calvo-Flores, J., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules. [Link]

-

da Costa, P. F., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. [Link]

-

IChemE. (n.d.). Microwave chemistry — an approach to the assessment of chemical reaction hazards. [Link]

-

Thomson, D. W., et al. (2016). Widely-used boronic esters as synthetically-versatile directing groups for C–H activation and hydrogen isotope exchange. Chemical Science. [Link]

-

Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. QSAR and Combinatorial Science. [Link]

-

University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

-

Crudden, C. M., et al. (2009). Cross Coupling Reactions of Chiral Secondary Organoboronic Esters With Retention of Configuration. Journal of the American Chemical Society. [Link]

-

CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. [Link]

-

Microwave Chemical. (n.d.). Technologies|Microwave Safety Policy. [Link]

-

Sova, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]

-

ResearchGate. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]

-

Boufroura, H., et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. [Link]

-

Mowlem, T. D., et al. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education. [Link]

-

ResearchGate. (n.d.). Structure of 5-fluoroindole derivatives 145–150. [Link]

-

Khan, I., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

-

Semantic Scholar. (n.d.). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. [Link]

-

Al-Zoubi, R. M. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. [Link]

-

Reddit. (2022). Trouble isolating my Suzuki coupling biaryl acid product. [Link]

-

ResearchGate. (n.d.). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. [Link]

-

RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]

-

Chemical Journal of Scientific Theory. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]

-

SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]

-

VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. [Link]

-

ResearchGate. (n.d.). (PDF) Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

-

Max Planck Institute. (n.d.). Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. [Link]

-

National Center for Biotechnology Information. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. caribjscitech.com [caribjscitech.com]

- 3. ajchem-a.com [ajchem-a.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Widely-used boronic esters as synthetically-versatile directing groups for C–H activation and hydrogen isotope exchange - Chemical Science (RSC Publishing) DOI:10.1039/D5SC09113F [pubs.rsc.org]

- 10. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 11. Theory of Microwave Heating for Organic Synthesis [cem.com]

- 12. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. Microwave Heating - Mechanism and Theory [cem.com]

- 16. Microwave chemistry - Wikipedia [en.wikipedia.org]

- 17. cem.de [cem.de]

- 18. researchgate.net [researchgate.net]

- 19. Safety Considerations for Microwave Synthesis [cem.com]

- 20. m.youtube.com [m.youtube.com]

- 21. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. chem.tamu.edu [chem.tamu.edu]

- 25. scribd.com [scribd.com]

- 26. icheme.org [icheme.org]

Application Note: Solvent Selection Strategies for the Suzuki-Miyaura Cross-Coupling of Fluorinated Indazole Boronates

Executive Summary

The Suzuki-Miyaura cross-coupling (SMC) reaction is a cornerstone of modern drug development. However, incorporating fluorinated indazole pharmacophores via their boronic acid or ester derivatives presents a significant synthetic hurdle. The electron-withdrawing nature of the fluorine atom, combined with the electron-deficient indazole core, renders these boronates highly susceptible to protodeboronation (cleavage of the C–B bond).

This application note provides a deep mechanistic analysis of why this degradation occurs and outlines field-proven causality-driven strategies for solvent and base selection. By carefully tuning the solvent micro-environment and utilizing highly active precatalysts, chemists can outcompete the degradation pathway and achieve high-yielding cross-couplings.

Mechanistic Foundations: The Protodeboronation Dilemma

To optimize a reaction, one must first understand its failure modes. The primary failure mode for fluorinated heteroaryl boronates is protodeboronation, a process highly dependent on the reaction's pH and water content[1].

According to the Kuivila mechanism, base-catalyzed protodeboronation begins when a hydroxide or alkoxide ion coordinates to the empty p-orbital of the boron atom, forming a reactive, tetrahedral boronate complex

Because fluorine is highly electronegative, it lowers the LUMO of the boron atom (increasing its Lewis acidity) and stabilizes the resulting aryl anion leaving group. Consequently, the C–B bond in the boronate complex is rapidly cleaved by protic solvents (like water or ethanol), yielding the de-borylated indazole (

Competing transmetalation and protodeboronation pathways in Suzuki-Miyaura coupling.

The Causality of Solvent and Base Selection

The kinetic race between transmetalation (productive) and protodeboronation (destructive) is dictated by the solvent polarity , water miscibility , and base strength .

Water's Dual Role and Solvent Miscibility

Water is typically required to dissolve inorganic bases and facilitate the formation of the active boronate. However, excess water accelerates hydrolysis.

-

Highly Miscible Solvents (1,4-Dioxane, THF): In a standard 3:1 Dioxane/Water mixture, the organic phase contains a high concentration of dissolved water and hydroxide ions. For stable aryl boronates, this is fine. For fluorinated indazoles, this environment guarantees rapid destruction.

-

Low Miscibility Solvents (CPME, Toluene): Cyclopentyl methyl ether (CPME) is an ethereal solvent with very low water solubility. By running the reaction in a biphasic CPME/Water system (or entirely anhydrous CPME), the concentration of water in the organic phase (where the Pd catalyst and boronate reside) is kept strictly at trace levels. This starves the protodeboronation pathway of its necessary proton source while still allowing interfacial transmetalation.

Base Selection: Nucleophilicity vs. Basicity